molecular formula C10H15N5O5 B6034685 ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate

ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate

Cat. No. B6034685
M. Wt: 285.26 g/mol
InChI Key: HLVPSFQUWCTZKS-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a derivative of piperazine and contains an oxadiazole ring, which makes it a unique and promising molecule for research.

Mechanism of Action

The mechanism of action of ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. The compound has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in the regulation of cell growth and proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate have been studied extensively in vitro and in vivo. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, which makes it a promising candidate for anti-cancer therapy. The compound has also been shown to have anti-inflammatory and neuroprotective effects, which could have potential applications in the treatment of various diseases and conditions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate in lab experiments is that it is relatively easy to synthesize and purify. The compound is also stable under a wide range of conditions, which makes it suitable for use in various assays and experiments. However, one of the limitations of using this compound is that it is relatively new and its full potential has not yet been explored. Further studies are needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate. One potential direction is to further investigate its anti-cancer properties and potential applications in cancer therapy. Another direction is to study its potential as an anti-inflammatory and neuroprotective agent, with potential applications in the treatment of various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and potential limitations.

Synthesis Methods

The synthesis of ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate involves the reaction of ethyl piperazine-1-carboxylate with 4-amino-3-nitro-1,2,5-oxadiazole in the presence of a reducing agent. The reduction of the nitro group leads to the formation of the oxadiazole ring, which is then further reacted with the piperazine derivative to form the final product.

Scientific Research Applications

Ethyl 4-[(4-amino-2-oxido-1,2,5-oxadiazol-3-yl)carbonyl]piperazine-1-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been studied for its potential as an anti-cancer agent. The compound has also been studied for its potential as an anti-inflammatory agent, as well as for its neuroprotective properties.

properties

IUPAC Name

ethyl 4-(4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O5/c1-2-19-10(17)14-5-3-13(4-6-14)9(16)7-8(11)12-20-15(7)18/h2-6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVPSFQUWCTZKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=[N+](ON=C2N)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785337
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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